Cas no 1806044-41-6 (2'-Amino-3'-bromo-6'-(trifluoromethyl)acetophenone)

2'-Amino-3'-bromo-6'-(trifluoromethyl)acetophenone is a versatile brominated trifluoromethylated acetophenone derivative, primarily employed as a key intermediate in organic synthesis and pharmaceutical research. Its distinct structural features—an amino group at the 2' position, a bromo substituent at the 3' position, and a trifluoromethyl group at the 6' position—make it valuable for constructing complex molecules, particularly in medicinal chemistry and agrochemical applications. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the bromo and amino groups offer reactive sites for further functionalization. This compound is particularly useful in cross-coupling reactions, nucleophilic substitutions, and as a precursor for heterocyclic frameworks. High purity and well-defined reactivity ensure consistent performance in synthetic workflows.
2'-Amino-3'-bromo-6'-(trifluoromethyl)acetophenone structure
1806044-41-6 structure
Product Name:2'-Amino-3'-bromo-6'-(trifluoromethyl)acetophenone
CAS No:1806044-41-6
MF:C9H7BrF3NO
MW:282.057192087173
CID:4973220
Update Time:2025-05-24

2'-Amino-3'-bromo-6'-(trifluoromethyl)acetophenone Chemical and Physical Properties

Names and Identifiers

    • 2'-Amino-3'-bromo-6'-(trifluoromethyl)acetophenone
    • Inchi: 1S/C9H7BrF3NO/c1-4(15)7-5(9(11,12)13)2-3-6(10)8(7)14/h2-3H,14H2,1H3
    • InChI Key: BUEYWEKMBIPQKL-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(C(F)(F)F)=C(C(C)=O)C=1N

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 256
  • XLogP3: 3.1
  • Topological Polar Surface Area: 43.1

2'-Amino-3'-bromo-6'-(trifluoromethyl)acetophenone Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A013022057-1g
2'-Amino-3'-bromo-6'-(trifluoromethyl)acetophenone
1806044-41-6 97%
1g
1,504.90 USD 2021-06-24

Additional information on 2'-Amino-3'-bromo-6'-(trifluoromethyl)acetophenone

Comprehensive Overview of 2'-Amino-3'-bromo-6'-(trifluoromethyl)acetophenone (CAS No. 1806044-41-6)

2'-Amino-3'-bromo-6'-(trifluoromethyl)acetophenone (CAS No. 1806044-41-6) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound, characterized by its unique trifluoromethyl and bromo functional groups, serves as a versatile intermediate in the synthesis of complex molecules. Researchers and industry professionals frequently search for high-purity acetophenone derivatives, bromo-substituted aromatic compounds, and trifluoromethylated building blocks, making this compound a subject of interest in modern synthetic chemistry.

The molecular structure of 2'-Amino-3'-bromo-6'-(trifluoromethyl)acetophenone features an acetophenone backbone with strategic substitutions at the 2', 3', and 6' positions. The presence of the amino group enhances its reactivity in nucleophilic substitution reactions, while the bromo substituent offers a handle for further functionalization via cross-coupling reactions. The trifluoromethyl group is particularly noteworthy due to its electron-withdrawing properties, which can significantly influence the compound's metabolic stability and bioavailability—a key consideration in drug design.

In recent years, the demand for fluorinated organic compounds has surged, driven by their applications in pharmaceuticals, agrochemicals, and materials science. The trifluoromethyl group in 2'-Amino-3'-bromo-6'-(trifluoromethyl)acetophenone aligns with this trend, as it is often incorporated into bioactive molecules to improve their lipophilicity and resistance to enzymatic degradation. This compound is particularly relevant in the development of kinase inhibitors and antimicrobial agents, where its structural motifs are frequently employed.

Synthetic methodologies for 2'-Amino-3'-bromo-6'-(trifluoromethyl)acetophenone often involve multi-step processes, including halogenation, amination, and Friedel-Crafts acylation. Researchers exploring efficient bromination techniques or regioselective functionalization of aromatic rings will find this compound a valuable case study. Additionally, its applications in catalysis and material science are being investigated, particularly in the design of fluorescent probes and polymeric materials with tailored properties.

The compound's stability under various conditions is another area of interest. Studies have shown that 2'-Amino-3'-bromo-6'-(trifluoromethyl)acetophenone exhibits remarkable thermal stability, making it suitable for high-temperature reactions. This property is critical for industrial-scale synthesis, where process optimization and yield improvement are paramount. Furthermore, its solubility profile in common organic solvents facilitates its use in diverse reaction setups.

From an environmental perspective, the growing emphasis on green chemistry has prompted investigations into sustainable synthesis routes for halogenated acetophenones. Researchers are exploring catalytic methods and solvent-free conditions to minimize waste and energy consumption during the production of compounds like 2'-Amino-3'-bromo-6'-(trifluoromethyl)acetophenone. These efforts align with global initiatives to reduce the environmental footprint of chemical manufacturing.

In summary, 2'-Amino-3'-bromo-6'-(trifluoromethyl)acetophenone (CAS No. 1806044-41-6) is a multifaceted compound with broad applications in medicinal chemistry, materials science, and industrial synthesis. Its unique structural features and reactivity profile make it a valuable tool for researchers addressing challenges in drug discovery, agrochemical development, and advanced material design. As the scientific community continues to explore its potential, this compound is poised to play a pivotal role in innovative chemical solutions.

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